3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid
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Overview
Description
3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid is a complex organic compound with a unique structure that includes an imidazo[1,2-b]pyridazine core, a tetrahydro-2H-pyran-4-ylamino group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the tetrahydro-2H-pyran-4-ylamino group: This step involves the nucleophilic substitution of a suitable leaving group with tetrahydro-2H-pyran-4-ylamine.
Attachment of the phenylpropanoic acid moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazine core or the phenylpropanoic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,2-b]pyridazine core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl}ethanone
- 1-{3-[6-(oxan-4-ylamino)imidazo[2,1-f]pyridazin-3-yl]phenyl}ethanone
Uniqueness
3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid is unique due to the presence of the phenylpropanoic acid moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H22N4O3/c25-20(26)8-3-14-1-4-15(5-2-14)17-13-21-19-7-6-18(23-24(17)19)22-16-9-11-27-12-10-16/h1-2,4-7,13,16H,3,8-12H2,(H,22,23)(H,25,26) |
InChI Key |
URFUREUXEJUAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)CCC(=O)O)C=C2 |
Origin of Product |
United States |
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